Cyclonite

Descripción general

Descripción

Es ampliamente utilizado por expertos militares y de demolición debido a su alta estabilidad y poder explosivoC-4 es conocido por su maleabilidad, lo que permite que se moldee y configure para diversas aplicaciones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del C-4 involucra la síntesis de su principal componente explosivo, RDX. El RDX se sintetiza típicamente a través de la nitración de la hexamina, que se deriva del formaldehído y el amoníaco. La reacción involucra el uso de ácido nítrico y anhídrido acético como agentes nitrantes en condiciones de temperatura controlada para garantizar la seguridad y la eficiencia .

Métodos de Producción Industrial: La producción industrial del C-4 implica mezclar RDX con plastificantes, aglutinantes y otros aditivos para crear un compuesto estable y maleable. La composición típica del C-4 incluye 91% de RDX, 5.3% de sebacato de dioctilo o adipato de dioctilo como plastificantes, 2.1% de poliisobuteno como aglutinante y 1.6% de aceite mineral . La mezcla se mezcla a fondo para garantizar la uniformidad y la estabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: El C-4 experimenta varios tipos de reacciones químicas, principalmente combustión y detonación. La reacción principal es la descomposición rápida del RDX, que libera una gran cantidad de gas y calor, lo que resulta en una explosión .

Reactivos y Condiciones Comunes: La detonación del C-4 requiere un detonador o un fulminante para iniciar la reacción explosiva. Las condiciones de la reacción involucran una onda de choque que activa la descomposición del RDX, lo que lleva a la formación de nitrógeno, monóxido de carbono y otros gases .

Principales Productos Formados: Los principales productos formados a partir de la detonación del C-4 incluyen gas nitrógeno, monóxido de carbono, dióxido de carbono y vapor de agua. Estos gases se expanden rápidamente, creando una poderosa fuerza explosiva .

Aplicaciones Científicas De Investigación

El C-4 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química y la ciencia de los materiales. Se utiliza en estudios relacionados con materiales explosivos, mecanismos de detonación y el desarrollo de explosivos más seguros y eficientes. Además, el C-4 se utiliza en la investigación militar para el desarrollo de armamento avanzado y técnicas de demolición .

Mecanismo De Acción

El mecanismo de acción del C-4 involucra la rápida descomposición del RDX tras la iniciación por un detonador. El proceso de descomposición libera una gran cantidad de energía en forma de calor y gas, lo que resulta en una explosión. Los objetivos moleculares involucrados en este proceso son los enlaces químicos dentro de la molécula de RDX, que se descomponen para formar moléculas gaseosas más pequeñas .

Comparación Con Compuestos Similares

El C-4 forma parte de la familia de la composición C, que incluye otros explosivos plásticos como la composición C-2 y la composición C-3. Estos compuestos difieren en sus proporciones de RDX y plastificantes, lo que da como resultado variaciones en la estabilidad y el poder explosivo. El C-4 es único debido a su alto contenido de RDX y la combinación específica de plastificantes y aglutinantes que le confieren su característica maleabilidad y estabilidad .

Lista de Compuestos Similares:- Composición C-2

- Composición C-3

- PE-4 (Explosivo Plástico No. 4)

- M112 (una variante de C-4)

El C-4 destaca entre estos compuestos debido a su formulación optimizada, que equilibra el poder explosivo con la seguridad y la facilidad de uso .

Propiedades

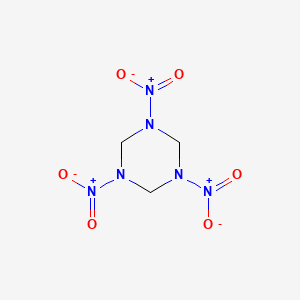

IUPAC Name |

1,3,5-trinitro-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFIVUDBNACUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O6 | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024142 | |

| Record name | Cyclonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, crystalline powder. [Note: A powerful high explosive.] [NIOSH], WHITE CRYSTALLINE POWDER OR COLOURLESS CRYSTALS., White, crystalline powder. [Note: A powerful high explosive.] | |

| Record name | Cyclonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

276-280 °C | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Explodes | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in ethanol; slightly soluble in ether, Slightly soluble in ethyl acetate, methanol, glacial acetic acid; practically insoluble in carbon tetrachloride, carbon disulfide, Readily sol in hot aniline, phenol, warm nitric acid., 1 g dissolves in 25 mL acetone, In water, 59.7 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.82 g/cu cm at 20 °C, 1.8 g/cm³, 1.82 | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

4.10X10-9 mm Hg at 20 °C, negligible, (230 °F): 0.0004 mmHg | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Munitions constituents (MCs) including hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), 2,4,6-trinitrotoluene (TNT), and TNT derivatives are recognized to elicit aberrant neuromuscular responses in many species. The onset of seizures resulting in death was observed in the avian model Northern bobwhite after oral dosing with RDX beginning at 8 mg/kg/day in subacute (14 days) exposures, whereas affective doses of the TNT derivative, 2,6-dinitrotoluene (2,6-DNT), caused gastrointestinal impacts, lethargy, and emaciation in subacute and subchronic (60 days) exposures. To assess and contrast the potential neurotoxicogenomic effects of these MCs, a Northern bobwhite microarray was developed consisting of 4119 complementary DNA (cDNA) features enriched for differentially-expressed brain transcripts from exposures to RDX and 2,6-DNT. RDX affected hundreds of genes in brain tissue, whereas 2,6-DNT affected few ( |

|

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impure military grades ... /contain/ about 10% HMX /hexamethylenetetramine/ ..., Many other by-products are formed during the Bachmann process but may not always be present: 1,5-endo-methylene-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1,7-diacetoxy-2,4,6-trinitro-2,4,6-triazaheptane; 1,5-endo-ethylene-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1,5-endo-ethylidine-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1-nitro-3,5--dicyclohexyl-1,3,5-triazacyclohexane; N,N'-dimethylol-N,N'-dicyclohexyldiaminoethane; 3,7-dinitro-3,7-diaza-1,5-dioxacyclooctane; dinitroxydimethylnitramide; diacetoxydimethylnitramide; 1,3,5-trinitroso-1,3,5-triazacyclohexane. | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, White crystalline solid, Orthorhombic crystals from acetone | |

CAS No. |

121-82-4 | |

| Record name | RDX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexogen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydro-1,3,5-trinitro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W91SSV5831 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | s-Triazine, hexahydro-1,3,5-trinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XY903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

205.5 °C, Impure military grades containing about 10% HMX /hexamethylenetetramine, has a melting point of/ about 190 °C., 401 °F | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclonite?

A1: this compound, chemically known as cyclotrimethylenetrinitramine, has the molecular formula C3H6N6O6 and a molecular weight of 222.12 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For example, Fourier Transform Infrared Spectroscopy (FTIR) has been used to analyze its structural features and identify characteristic absorption bands. [, ]

Q3: How does the grain size of this compound affect its performance in explosive applications?

A3: Research indicates that the grain size of this compound significantly influences the density of pouring charges, velocity of sinking, and viscosity of charge slurry, ultimately impacting the quality of the charge. Optimal grain sizes have been determined for specific warhead applications. []

Q4: How does the presence of grit impact the sensitivity of this compound?

A4: The presence of grit can significantly enhance the sensitivity of this compound and other high explosives. Studies using the Rotter impact machine revealed that sensitization increases with grit hardness (above 4 on Moh's scale) and weight percentage. [] This sensitivity is thought to be due to the creation of "hot spots" upon impact. []

Q5: Does the addition of wax affect the grit sensitivity of this compound?

A5: Yes, research suggests that the addition of wax to this compound, creating waxed this compound, reduces its sensitivity to grit. This effect is attributed to the wax's ability to quench localized "self-heating" that can lead to detonation. []

Q6: How does the stability of this compound compare to other explosives under high pressure?

A6: High-pressure studies have revealed that this compound undergoes polymorphic transitions under pressure, demonstrating the existence of a high-pressure γ-form. [] This contrasts with HMX (cyclotetramethylenetetranitramine), another common explosive, which does not exhibit phase transitions under comparable pressures. []

Q7: How is this compound typically synthesized?

A7: this compound is commonly synthesized through the nitrolysis of hexamethylenetetramine using concentrated nitric acid. [, ] The reaction can yield varying ratios of this compound and its homologue, 1,3,5,7-tetranitro-1,3,5,7-tetrazacyclooctane (HMX), depending on the specific reaction conditions. []

Q8: Can this compound be synthesized with a high degree of purity?

A8: While traditional nitrolysis methods often lead to the co-production of HMX, this compound can be synthesized with a high degree of purity via the oxidation of 1,3,5-trinitroso-1,3,5-triazacyclohexane. This method avoids the formation of HMX as a byproduct. []

Q9: How can the sensitivity of this compound be controlled during its purification?

A9: The sensitivity of this compound can be influenced by the presence of impurities. Purification processes have been developed to carefully control the removal of these impurities, thereby managing the explosive's sensitivity. []

Q10: Are there any methods to enhance the yield of this compound during synthesis?

A10: Research suggests that the yield of this compound can be improved by optimizing the nitrolysis reaction of hexamethylenetetramine. Adding ammonium nitrate to the reaction mixture can promote demethylolation, leading to increased this compound formation. [, ]

Q11: What is a key challenge in developing a continuous process for this compound production?

A11: A significant challenge lies in achieving effective heat removal during the highly exothermic synthesis reactions. The accumulation of heat can lead to runaway reactions and pose safety hazards. []

Q12: What are the potential health effects of this compound exposure in humans?

A12: Occupational exposure to this compound, primarily through inhalation and skin contact, has been linked to seizures, especially after handling the fine powder form. [, , ] While limited human studies exist, animal models highlight concerns about potential neurotoxicity and other adverse effects. [, ]

Q13: What are the clinical signs of this compound poisoning in dogs?

A13: Ingestion of this compound, often found in the plastic explosive C-4, can cause severe toxicity in dogs. Reported clinical signs include seizures, transient blindness, hepatic insult, hyperbilirubinemia, elevated liver enzymes, and in some cases, death. [, ]

Q14: What are the environmental concerns associated with this compound?

A14: The disposal of this compound, often through open burning or detonation, raises concerns about soil and water contamination. [] Research efforts focus on developing environmentally benign disposal methods and identifying microorganisms capable of degrading this compound in contaminated environments. [, ]

Q15: Are there any microorganisms that can degrade this compound in the environment?

A15: Yes, research has identified various microorganisms with the ability to degrade this compound and other explosives. These microorganisms hold promise for bioremediation strategies to clean up contaminated sites. [] Understanding the degradation pathways and factors influencing microbial activity is crucial for effective bioremediation. []

Q16: What analytical techniques are used for detecting and quantifying this compound?

A16: Several analytical methods are employed, including:

- Ion Mobility Spectrometry (IMS): This technique exploits the mobility of ions in a gas phase under an electric field for the rapid detection of explosive vapors, including those from this compound. []

- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify this compound in various matrices. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for the sensitive detection and analysis of this compound and its degradation products. []

Q17: Can this compound be detected remotely?

A17: Yes, Laser Fragmentation/Laser-Induced Fluorescence (LF/LIF) has been explored for the remote detection of this compound traces, demonstrating the feasibility of detecting residues in fingerprints at a distance. []

Q18: Does this compound have any applications outside of its use as an explosive?

A18: While primarily known as an explosive, the unique properties of this compound have led to its investigation in other areas, including the synthesis of novel materials like carbon nitride powders. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.